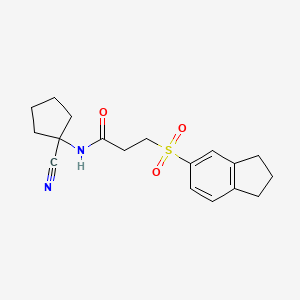

N-(1-Cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide

Description

N-(1-Cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with a 1-cyanocyclopentyl group on the amide nitrogen and a 2,3-dihydro-1H-inden-5-ylsulfonyl substituent on the third carbon of the propanamide chain. Key structural features include:

- 1-Cyanocyclopentyl group: Introduces steric bulk and electron-withdrawing properties due to the nitrile (-CN) moiety.

Spectroscopic data from (e.g., IR peaks at 1681 cm⁻¹ for C=O and 1378/1156 cm⁻¹ for SO₂, ¹H-NMR signals for aromatic protons and exchangeable NH groups) suggest the presence of amide and sulfonyl functionalities.

Properties

IUPAC Name |

N-(1-cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c19-13-18(9-1-2-10-18)20-17(21)8-11-24(22,23)16-7-6-14-4-3-5-15(14)12-16/h6-7,12H,1-5,8-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATMBDIWJHWDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)CCS(=O)(=O)C2=CC3=C(CCC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide (CAS 892675-00-2)

Compound A: N-(1-Cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide Compound B: N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide

| Property | Compound A | Compound B |

|---|---|---|

| Amide Substituent | 1-Cyanocyclopentyl (C₆H₈N) | 2,3-Dihydro-1H-inden-5-yl (C₉H₉) |

| Sulfonyl Substituent | 2,3-Dihydro-1H-inden-5-yl (C₉H₉-SO₂) | Phenyl (C₆H₅-SO₂) |

| Molecular Weight | Estimated ~385 g/mol* | 329.413 g/mol |

| Key Functional Groups | Nitrile (-CN), sulfonyl (-SO₂), amide (-CONH-) | Sulfonyl (-SO₂), amide (-CONH-) |

| Electronic Effects | Strong electron-withdrawing nitrile group enhances polarity | Aromatic dihydroindenyl and phenyl groups favor π-π stacking |

| Steric Effects | Bulky bicyclic dihydroindenyl and cyanocyclopentyl groups | Less steric hindrance from phenyl vs. dihydroindenyl |

*Calculated based on hypothetical formula C₂₀H₂₃N₃O₃S; precise data unavailable in provided evidence.

Research Findings and Limitations

- Spectral Discrepancies : The IR data in lacks a nitrile peak, conflicting with Compound A’s structure. This may indicate mislabeling or impurities in the cited study .

- Structural Analogues: Compound B (CAS 892675-00-2) serves as a structural analogue but lacks the cyanocyclopentyl group, limiting direct pharmacological comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.